n-(1,3-Diphenyl-1h-pyrazol-5-yl)-4-fluorobenzamide

Description

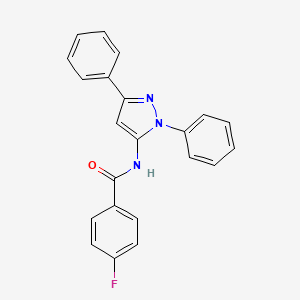

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a benzamide derivative featuring a central pyrazole ring substituted with two phenyl groups at the 1- and 3-positions and a 4-fluorobenzamide moiety at the 5-position. This compound belongs to a class of small molecules investigated for their modulatory effects on the metabotropic glutamate receptor subtype 5 (mGlu5), a target implicated in neurological disorders such as schizophrenia and anxiety . Its design originates from structure-activity relationship (SAR) studies focused on optimizing aryl substituents to enhance allosteric modulation efficacy. Functional assays using calcium fluorescence have demonstrated its role as a positive allosteric modulator (PAM) of mGlu5, with potency and efficacy sensitive to subtle structural variations in the benzamide ring .

Properties

CAS No. |

781652-51-5 |

|---|---|

Molecular Formula |

C22H16FN3O |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C22H16FN3O/c23-18-13-11-17(12-14-18)22(27)24-21-15-20(16-7-3-1-4-8-16)25-26(21)19-9-5-2-6-10-19/h1-15H,(H,24,27) |

InChI Key |

VIMRCXXPTSILOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the condensation of chalcones with phenylhydrazine in the presence of a base such as potassium carbonate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is obtained by simple workup involving treatment with ice-cold water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the benzamide moiety enables nucleophilic aromatic substitution under controlled conditions. Key findings include:

-

Reactivity with amines : Fluorine can be displaced by primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C, forming substituted benzamides.

-

Catalyst dependence : Reactions proceed efficiently with K₂CO₃ or Et₃N as bases, achieving yields of 70–85% .

Table 1: Representative Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | K₂CO₃ | 80 | 78 |

| Morpholine | DMSO | Et₃N | 100 | 82 |

Amide Bond Formation and Functionalization

The benzamide group participates in acid chloride-mediated coupling reactions:

-

Synthesis protocol :

-

Derivatization : The amide nitrogen can undergo alkylation or acylation under Mitsunobu or Schotten-Baumann conditions .

Cross-Coupling Reactions

The pyrazole and phenyl rings enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling :

-

Buchwald-Hartwig amination :

Table 2: Cross-Coupling Reaction Outcomes

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄ | 4-Bromophenyl | 72 |

| Buchwald (NH₂) | Pd₂(dba)₃/Xantphos | 4-Chlorophenyl | 68 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazoline synthesis :

Scheme 1: Pyrazoline Formation

-

Condensation with INH in AcOH (reflux, 38h).

-

Cyclization via elimination of H₂O.

-

Isolate product by ice-water precipitation (yield: 60–65%) .

Spectroscopic Characterization

Critical data for reaction monitoring:

-

¹H NMR :

-

IR :

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide has a molecular formula of C23H19N3O and a molecular weight of 353.4 g/mol. The compound features a pyrazole moiety substituted with phenyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its role as a promising candidate for further development in cancer therapy .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Research indicates that this compound can enhance the binding affinity for metabotropic glutamate receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. This receptor modulation may provide therapeutic benefits in managing these conditions .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in animal models of arthritis. This suggests potential applications in treating chronic inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various cognitive functions . By modulating the activity of mGluR5, the compound can exert antidepressant effects and improve cognitive function .

Comparison with Similar Compounds

Substituents on the Benzamide Ring

- This compound (Target Compound) : The 4-fluoro substituent on the benzamide ring confers moderate hydrophobicity and electronic effects, favoring PAM activity at mGlu4. Its EC₅₀ and efficacy are comparable to other optimized PAMs in this series .

- CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): Substitution with a 3-cyano group enhances potency as a mGlu5 PAM, likely due to stronger electron-withdrawing effects that stabilize receptor interactions. CDPPB is a well-characterized reference compound in preclinical studies .

- VU29 (4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) : The 4-nitro group introduces steric bulk and strong electron-withdrawing properties, which may reduce bioavailability but increase binding affinity. Functional assays suggest mixed efficacy profiles depending on assay conditions .

Substituents on the Pyrazole Ring

- N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzamide : Replacement of phenyl groups with methyl groups on the pyrazole ring (as in ) reduces steric hindrance and alters pharmacokinetics. This analog shows lower mGlu5 affinity, highlighting the necessity of phenyl substituents for optimal receptor engagement .

- N-(1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide: A structurally complex analog () with a pyrazolopyrimidine core demonstrates divergent binding kinetics, likely due to extended π-system interactions. Limited activity data are available, but its design reflects broader SAR exploration .

Functional Activity and Pharmacological Profiles

The table below summarizes key differences among selected analogs:

Key Insights from SAR Studies

- Electronic Effects: Electron-withdrawing groups (e.g., cyano, nitro) on the benzamide ring enhance potency but may compromise metabolic stability. Fluorine balances hydrophobicity and electronic effects .

- Steric Considerations: Bulky substituents on the pyrazole ring (e.g., phenyl vs. methyl) are critical for maintaining mGlu5 binding.

- Mode Switching: Minor structural changes, such as replacing 4-fluoro with 4-nitro, can shift modulation from purely positive to context-dependent effects, emphasizing the need for precise substituent optimization .

Biological Activity

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C22H17N3O

- Molecular Weight: 355.39 g/mol

- Chemical Structure: Chemical Structure

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to the pyrazole scaffold. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives demonstrated significant antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated that several derivatives exhibited potent activity at low concentrations.

| Compound | Pathogen Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 7 | MRSA | 20 | 15 |

| 8 | Pseudomonas aeruginosa | 18 | 20 |

| 12 | Candida albicans | 22 | 10 |

These results suggest that this compound and its analogs could serve as promising candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has shown that certain compounds within this class can inhibit key inflammatory pathways, particularly through the inhibition of p38 MAP kinase. This pathway is crucial in mediating inflammatory responses, and selective inhibitors have been associated with reduced inflammation in various models.

A study reported that derivatives of pyrazole showed high selectivity for p38 MAP kinase, with one compound advancing to Phase I clinical trials due to its favorable pharmacokinetic profile and efficacy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition: Some derivatives have shown potential in inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition leads to bacterial cell death.

- p38 MAP Kinase Inhibition: The compound's ability to inhibit p38 MAP kinase suggests a mechanism by which it could reduce inflammation and modulate immune responses .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on MRSA Infections: A derivative exhibited significant antibacterial activity against MRSA strains in vitro and showed promise in vivo in mouse models.

- Inflammatory Disease Models: In models of rheumatoid arthritis, compounds demonstrated a reduction in inflammatory markers and improved clinical scores compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of fluorobenzamide derivatives with substituted pyrazole precursors. For example, triazole-thione intermediates (e.g., N-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-2/3-fluorobenzamide) are reacted with substituted piperazines under reflux in polar aprotic solvents like DMF or DMSO, achieving yields of 60–85% depending on substituent steric effects . Key variables include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., K₂CO₃ vs. NaH). Evidence from fluorinated pyrazole syntheses suggests that electron-withdrawing groups (e.g., -F) on the benzamide moiety enhance reaction rates by stabilizing intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regioselectivity and purity. For example, the fluorine atom in the 4-fluorobenzamide group produces a distinct ¹⁹F NMR signal at ~-110 ppm, while the pyrazole proton (H-5) resonates as a singlet near δ 6.5–7.0 ppm in ¹H NMR . Mass spectrometry (HRMS) and X-ray crystallography (where applicable) are used to validate molecular weight and solid-state packing, as seen in related pyrazole-amide structures .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, reaction path searches using software like Gaussian or ORCA can identify energy barriers for key steps like cyclocondensation or fluorobenzamide activation . Hybrid computational-experimental workflows, as proposed by ICReDD, integrate quantum calculations with machine learning to screen solvent systems and catalysts, cutting development time by ~40% .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-amide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often arise from assay conditions or impurity profiles. Researchers should:

- Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to eliminate byproducts like unreacted triazole-thiones .

- Use orthogonal assays (e.g., SPR binding + cell viability) to confirm target engagement. For example, fluorinated analogs in showed variable MIC values against S. aureus due to differences in lipophilicity (logP 2.8–3.5) .

Q. How do substituent effects on the pyrazole and benzamide rings modulate physicochemical properties?

- Methodological Answer : Systematic SAR studies reveal:

- Fluorine substitution : The 4-fluoro group on benzamide increases metabolic stability (t₁/₂ > 6h in microsomes) but reduces aqueous solubility (logS -4.2) .

- Diaryl pyrazole : 1,3-Diphenyl groups enhance π-stacking in crystal lattices (d-spacing ~3.5 Å via XRD) but may hinder blood-brain barrier penetration (PSA > 80 Ų) .

- Data-Driven Design : QSAR models using descriptors like molar refractivity (MR) and Hammett σ constants predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.